![molecular formula C9H10ClNO B2533708 N-[1-(4-chloro-phenyl)-ethyl]-formamide CAS No. 188125-52-2](/img/structure/B2533708.png)
N-[1-(4-chloro-phenyl)-ethyl]-formamide
概述
描述
N-[1-(4-chloro-phenyl)-ethyl]-formamide, also known as CEF, is a chemical compound that has been widely used in scientific research. It is a formamide derivative that has been synthesized using various methods. CEF has shown promising results in various biochemical and physiological studies, making it a popular compound in the field of research.
作用机制
N-[1-(4-chloro-phenyl)-ethyl]-formamide works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(4-chloro-phenyl)-ethyl]-formamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool in studying the effects of acetylcholine on cognitive function and memory. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-[1-(4-chloro-phenyl)-ethyl]-formamide. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to determine the long-term effects of this compound on cognitive function and memory. Finally, more research is needed to determine the potential toxicity of this compound and its effects on other physiological systems.
科学研究应用
N-[1-(4-chloro-phenyl)-ethyl]-formamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory.
属性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXBSSJPVBUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


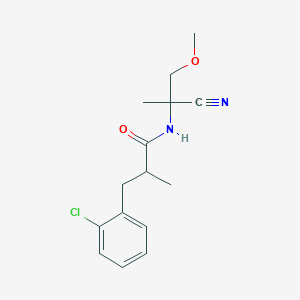
![2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)
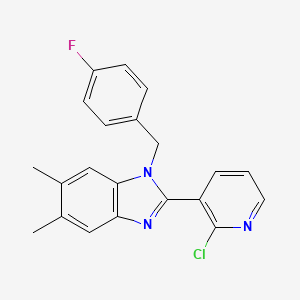
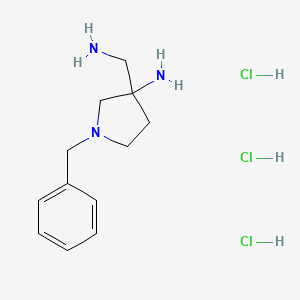
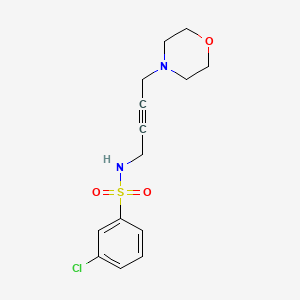
![(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid](/img/structure/B2533637.png)

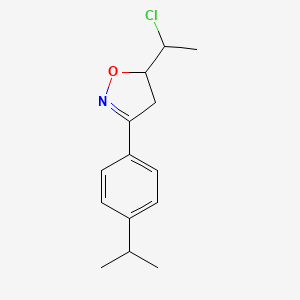
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
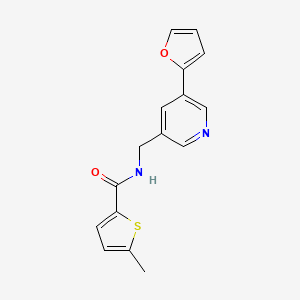
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)
